1-(Pyrimidin-2-YL)ethan-1-OL
Overview
Description
1-(Pyrimidin-2-YL)ethan-1-OL is an organic compound featuring a pyrimidine ring attached to an ethan-1-OL group. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The ethan-1-OL group introduces an alcohol functionality to the molecule, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrimidin-2-YL)ethan-1-OL can be synthesized through several methods. One common approach involves the reaction of pyrimidine with ethylene oxide under acidic or basic conditions to yield the desired product. Another method includes the reduction of 1-(pyrimidin-2-yl)ethanone using a suitable reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the catalytic hydrogenation of 1-(pyrimidin-2-yl)ethanone. This method is preferred due to its efficiency and scalability. The reaction is typically carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-2-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 1-(pyrimidin-2-yl)ethanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form 1-(pyrimidin-2-yl)ethane using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride can yield 1-(pyrimidin-2-yl)ethyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane or phosphorus tribromide (PBr3) in tetrahydrofuran.
Major Products:
Oxidation: 1-(Pyrimidin-2-yl)ethanone.
Reduction: 1-(Pyrimidin-2-yl)ethane.
Substitution: 1-(Pyrimidin-2-yl)ethyl chloride or bromide.
Scientific Research Applications
1-(Pyrimidin-2-YL)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-YL)ethan-1-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, as an antimicrobial agent, it may disrupt cell membrane integrity or inhibit essential enzymes in microbial cells. The exact molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
1-(Pyrimidin-2-YL)ethan-1-OL can be compared with other similar compounds such as:
1-(Pyridin-2-yl)ethan-1-OL: Similar structure but with a pyridine ring instead of a pyrimidine ring. It may exhibit different reactivity and biological activity due to the difference in nitrogen atom positioning.
1-(Pyrimidin-4-yl)ethan-1-OL: The position of the nitrogen atoms in the pyrimidine ring is different, which can affect its chemical properties and interactions.
1-(Pyrimidin-2-yl)propan-1-OL: A longer carbon chain in the alcohol group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific structure, which combines the properties of the pyrimidine ring and the ethan-1-OL group, making it a valuable compound in various chemical and biological applications.
Biological Activity
1-(Pyrimidin-2-YL)ethan-1-OL is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its pyrimidine ring structure, exhibits potential therapeutic effects across various biological systems. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a pyrimidine ring substituted with an ethanol group, which is critical for its biological interactions.
Antimicrobial Activity
Research indicates that pyrimidine derivatives, including this compound, possess significant antimicrobial properties. A study demonstrated that related pyrimidine compounds exhibited activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.25 to 1 μg/mL, suggesting potent antibacterial effects .
Anticancer Properties
Pyrimidine-based compounds have also been explored for their anticancer potential. A series of studies have indicated that modifications to the pyrimidine structure can enhance cytotoxicity against cancer cell lines. For instance, derivatives similar to this compound have shown efficacy in inhibiting cell proliferation in various cancer models by targeting specific kinases involved in cell cycle regulation .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrimidine derivatives have been documented as well. Compounds with a similar structure have been shown to inhibit the expression of pro-inflammatory cytokines and enzymes in vitro. The ability to modulate inflammatory pathways suggests potential therapeutic applications in diseases characterized by chronic inflammation .
Case Study 1: Antifibrotic Activity
In a recent study focusing on antifibrotic agents, compounds structurally related to this compound were evaluated for their ability to inhibit collagen deposition in liver fibrosis models. The results indicated that these compounds significantly reduced the expression of collagen type I alpha 1 (COL1A1), a marker of fibrosis, demonstrating their potential as novel antifibrotic agents .
Case Study 2: Antiparasitic Activity
Another investigation assessed the antiparasitic activity of pyrimidine derivatives against Plasmodium falciparum, the causative agent of malaria. Modifications to the pyrimidine ring improved solubility and metabolic stability while maintaining potent activity against the parasite. This highlights the importance of structural optimization in enhancing therapeutic efficacy .
Data Summary
Properties
IUPAC Name |
1-pyrimidin-2-ylethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-7-3-2-4-8-6/h2-5,9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMHZXYXPHNWMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC=N1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53342-30-6 | |
Record name | 1-(pyrimidin-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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